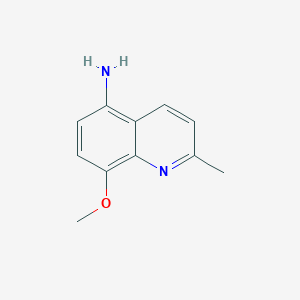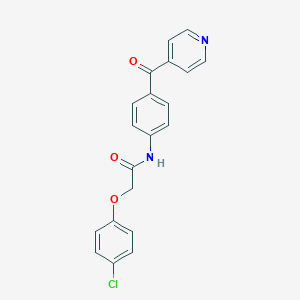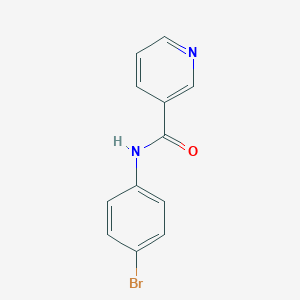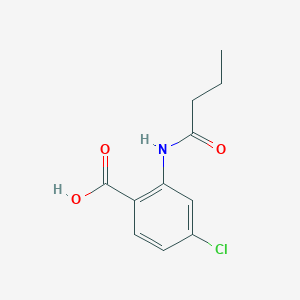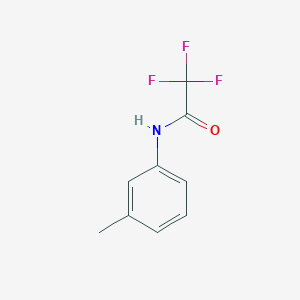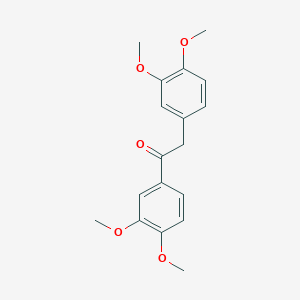![molecular formula C19H14N2 B182659 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline CAS No. 1586-48-7](/img/structure/B182659.png)
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline, also known as 2-(3-indolyl)ethylisoquinoline, is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism Of Action
The mechanism of action of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. It has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline in lab experiments include its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to induce apoptosis in cancer cells and protect neurons from damage makes it a promising compound for further research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline. One direction is to study its potential as an anticancer agent in vivo. Another direction is to investigate its anti-inflammatory properties in animal models of inflammation. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been achieved using different methods. One of the methods involves the reaction of 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinolinebromoethylamine hydrobromide with isoquinoline in the presence of a base such as potassium carbonate. The reaction produces 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(isoquinolin-1-yl)ethanamine hydrobromide, which is then reacted with indole-3-carboxaldehyde in the presence of a base such as sodium hydride to produce 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline.
Scientific Research Applications
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has shown potential in various scientific research applications. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an anti-inflammatory and neuroprotective agent.
properties
CAS RN |
1586-48-7 |
|---|---|
Product Name |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |
InChI Key |
GXWLLYOLXFYXAT-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



